
CU-Cyclam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CU-Cyclam typically involves the reaction of copper(II) salts with 1,4,8,11-tetraazacyclotetradecane in an aqueous or methanolic solution. The reaction is usually carried out under reflux conditions to ensure complete complexation. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity copper(II) salts and 1,4,8,11-tetraazacyclotetradecane, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions: CU-Cyclam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes.
Substitution: The ligand in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other chelating agents or ligands in a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
科学的研究の応用
CU-Cyclam has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is explored for its potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the development of sensors and as a component in various industrial processes
作用機序
The mechanism of action of CU-Cyclam involves its ability to chelate metal ions, thereby stabilizing them and altering their reactivity. In biological systems, this compound can interact with specific proteins and enzymes, affecting their function. For example, this compound has been shown to bind to the CXCR4 coreceptor, blocking the entry of HIV into cells . The molecular targets and pathways involved in its action include metal ion coordination, hydrogen bonding, and hydrophobic interactions with amino acid residues .
類似化合物との比較
CU-Cyclam is unique in its high stability and versatility compared to other similar compounds. Some similar compounds include:
Nickel(II) 1,4,8,11-tetraazacyclotetradecane: Similar in structure but with nickel instead of copper.
Cobalt(II) 1,4,8,11-tetraazacyclotetradecane: Another similar compound with cobalt as the central metal ion.
Zinc(II) 1,4,8,11-tetraazacyclotetradecane: A zinc-based analog with different reactivity and applications
This compound stands out due to its specific interactions with copper ions, which confer unique properties such as enhanced stability and specific biological activity .
特性
分子式 |
C10H24CuN4 |
|---|---|
分子量 |
263.87 g/mol |
IUPAC名 |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChIキー |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


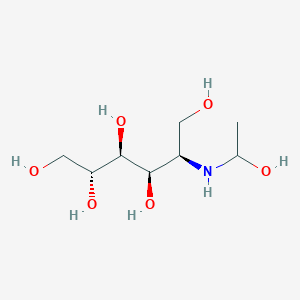
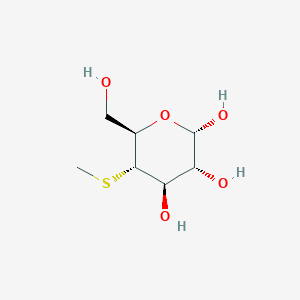
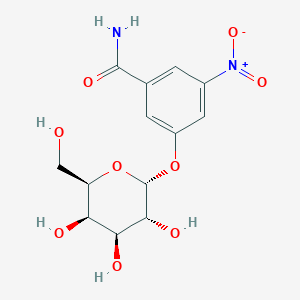

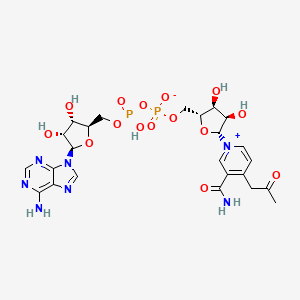
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
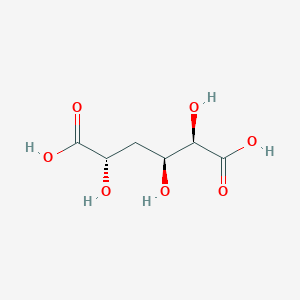
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
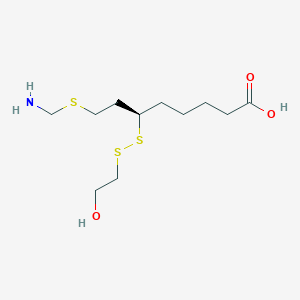
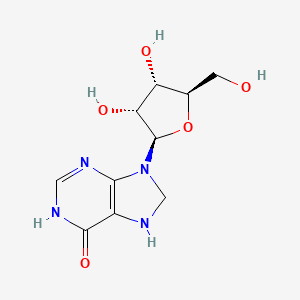
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
